2-Amino-4,6-dihydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4,6-dihydroxypyrimidine and its derivatives often involves modified condensation reactions. For example, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through a modified condensation of corresponding monosubstituted malonic acid diesters with guanidine, showcasing the compound's adaptability in synthetic chemistry (Jansa et al., 2014). Additionally, the synthesis of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine through chlorination and alkoxylation reactions highlights the compound's utility as an intermediate for further chemical modifications (Gui & Sergeant, 2007).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dihydroxypyrimidine derivatives reveals extensive hydrogen bonding, which contributes to their stable supramolecular structures. Studies have shown that these compounds form a variety of hydrogen bonds, including N-H...N and N-H...O types, which facilitate the formation of one-dimensional to three-dimensional network structures. This property is crucial for understanding the compound's behavior in different chemical environments and its potential for forming crystalline materials (Quesada et al., 2004).
Chemical Reactions and Properties
2-Amino-4,6-dihydroxypyrimidine participates in various chemical reactions, illustrating its reactive nature and the possibility to generate a wide range of derivatives. These reactions include nucleophilic addition-elimination, chlorination, and alkoxylation, which are central to synthesizing diverse pyrimidine-based compounds. Such chemical versatility is essential for the development of novel materials and pharmaceuticals (Gui & Sergeant, 2007).
Physical Properties Analysis
The physical properties of 2-Amino-4,6-dihydroxypyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding. The extensive hydrogen bonding network not only stabilizes the molecular structure but also affects the compound's physical state and solubility in various solvents, which is crucial for its application in different scientific fields (Quesada et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Amino-4,6-dihydroxypyrimidine, such as its reactivity towards different functional groups and its behavior under various chemical conditions, underline its importance in synthetic chemistry. The ability to undergo a wide range of chemical reactions makes it a valuable intermediate for the synthesis of complex molecules. Its reactivity is a key factor in designing new compounds with desired biological or material properties (Jansa et al., 2014).
Scientific Research Applications
Anticaries Activity
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-Amino-4,6-dihydroxypyrimidinium hexafluorosilicate, a derivative of 2-Amino-4,6-dihydroxypyrimidine, has been studied for its potential anticaries activity .
- Methods of Application : The compound was synthesized and its structure and physicochemical properties were studied using IR spectra, EI mass spectra, and 19 F NMR spectra . Biological investigations were performed on animals kept on the Stephan caries-inducing diet .
- Results : The data showed that 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate decreased the number of caries lesions by 45.5% and had high anticaries efficacy, five times greater than that of sodium fluoride .
Intermediate in Production of Antimicrobial Guanylsulfonamides
- Scientific Field : Chemical Production
- Application Summary : 2-Amino-4,6-dihydroxypyrimidine acts as an intermediate in the production of antimicrobial guanylsulfonamides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Intermediate in Pharmaceuticals and Agrochemicals
- Scientific Field : Pharmaceutical and Agrochemical Production
- Application Summary : 2-Amino-4,6-dihydroxypyrimidine also acts as an intermediate in the production of various pharmaceuticals and agrochemicals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : 2-Amino-4,6-dihydroxypyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
2-Amino-4,6-dihydroxypyrimidine is used in the production of antimicrobial guanylsulfonamides . It is also used as an intermediate in pharmaceuticals and agrochemicals . It is used in the production of sulfosulphuron in agricultural soil . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-amino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJTVGCSJNQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dihydroxypyrimidine | |
CAS RN |
56-09-7, 4425-67-6 | |
Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dihydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminopyrimidine-4,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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